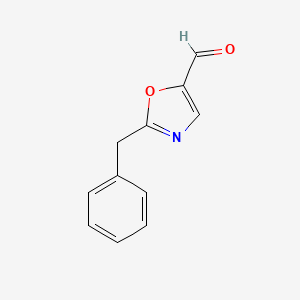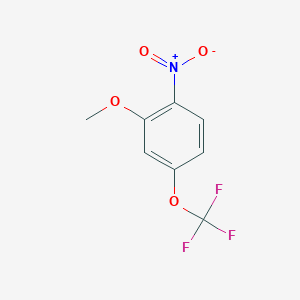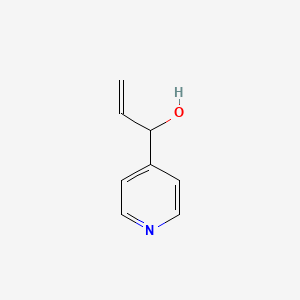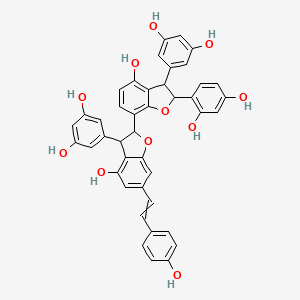
2-Benzyloxazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyloxazole-5-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H9NO2. It features a benzene ring fused to an oxazole ring, with a formyl group attached at the 5-position of the oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Benzyloxazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazole ring .
Another method involves the use of metal catalysts, such as palladium or copper, to facilitate the cyclization of appropriate precursors. These reactions often require specific ligands and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize waste. The choice of solvents and purification techniques is also crucial in ensuring the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyloxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Benzyloxazole-5-carboxylic acid.
Reduction: 2-Benzyloxazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Benzyloxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-Benzyloxazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The oxazole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: Lacks the formyl group at the 5-position.
2-Benzylbenzoxazole: Similar structure but with a benzyl group instead of a formyl group.
2-Phenylbenzoxazole: Contains a phenyl group at the 2-position instead of a benzyl group.
Uniqueness
2-Benzyloxazole-5-carbaldehyde is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
2-benzyl-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c13-8-10-7-12-11(14-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Clé InChI |
WNMMYCCUAYXFRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4'-fluoro-[1,1'-biphenyl]-4-yl}piperidine hydrochloride](/img/structure/B12439936.png)

![bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate](/img/structure/B12439947.png)
![1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12439953.png)


![ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate](/img/structure/B12439984.png)


![tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate](/img/structure/B12439997.png)

![2-Chloropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B12440006.png)


